molecular formula C18H23N3O3S B11054231 5-Ethoxycarbonyl-4-(4-morpholinophenyl)-6-methyl-3,4-dihydropyrimidine-2(1h)-thione

5-Ethoxycarbonyl-4-(4-morpholinophenyl)-6-methyl-3,4-dihydropyrimidine-2(1h)-thione

Cat. No.: B11054231
M. Wt: 361.5 g/mol
InChI Key: HZWCFBUREOQPRD-UHFFFAOYSA-N
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Description

5-Ethoxycarbonyl-4-(4-morpholinophenyl)-6-methyl-3,4-dihydropyrimidine-2(1h)-thione is a heterocyclic compound that belongs to the class of dihydropyrimidines. This compound is characterized by its unique structure, which includes an ethoxycarbonyl group, a morpholinophenyl group, and a thione group. It has garnered interest in various fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxycarbonyl-4-(4-morpholinophenyl)-6-methyl-3,4-dihydropyrimidine-2(1h)-thione typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with urea and 4-morpholinobenzaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-Ethoxycarbonyl-4-(4-morpholinophenyl)-6-methyl-3,4-dihydropyrimidine-2(1h)-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form dihydropyrimidine derivatives.

    Substitution: The ethoxycarbonyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Ethoxycarbonyl-4-(4-morpholinophenyl)-6-methyl-3,4-dihydropyrimidine-2(1h)-thione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor antagonist.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Ethoxycarbonyl-4-(4-morpholinophenyl)-6-methyl-3,4-dihydropyrimidine-2(1h)-thione involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethoxycarbonyl-4-(4-morpholinophenyl)-6-methyl-3,4-dihydropyrimidine-2(1h)-thione stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its morpholinophenyl group, in particular, enhances its potential as a versatile compound in various applications.

Properties

Molecular Formula

C18H23N3O3S

Molecular Weight

361.5 g/mol

IUPAC Name

ethyl 6-methyl-4-(4-morpholin-4-ylphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C18H23N3O3S/c1-3-24-17(22)15-12(2)19-18(25)20-16(15)13-4-6-14(7-5-13)21-8-10-23-11-9-21/h4-7,16H,3,8-11H2,1-2H3,(H2,19,20,25)

InChI Key

HZWCFBUREOQPRD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=S)NC1C2=CC=C(C=C2)N3CCOCC3)C

Origin of Product

United States

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